2-(2,5-dioxopyrrolidin-1-yl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide
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Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide is a complex organic compound that features a pyrrolidinone ring, a nicotinoyl group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.
Attachment of the Nicotinoyl Group: This step may involve the reaction of the pyrrolidinone intermediate with nicotinic acid or its derivatives using coupling reagents like EDCI or DCC.
Incorporation of the Piperidine Moiety: The final step could involve the reaction of the intermediate with a piperidine derivative under suitable conditions, possibly using a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, possibly as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate various biochemical pathways, leading to its observed effects. For example, it might inhibit an enzyme involved in inflammation, thereby reducing pain and swelling.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dioxopyrrolidin-1-yl)-N-(methyl)acetamide: Lacks the nicotinoyl and piperidine groups.
N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide: Lacks the pyrrolidinone ring.
2-(2,5-dioxopyrrolidin-1-yl)-N-((1-benzoylpiperidin-4-yl)methyl)acetamide: Contains a benzoyl group instead of a nicotinoyl group.
Uniqueness
The uniqueness of 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c23-15(12-22-16(24)3-4-17(22)25)20-10-13-5-8-21(9-6-13)18(26)14-2-1-7-19-11-14/h1-2,7,11,13H,3-6,8-10,12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZBGGNAASSFIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CN2C(=O)CCC2=O)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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